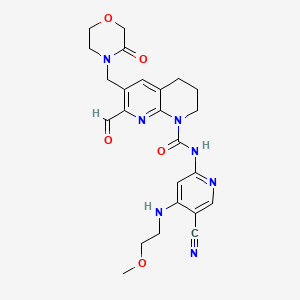
Fmoc-N-methyl-N-amido-PEG2-acid
Übersicht
Beschreibung
Fmoc-N-methyl-N-amido-PEG2-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The empirical formula of Fmoc-N-methyl-N-amido-PEG2-acid is C22H25NO6 . It has a molecular weight of 399.44 .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Fmoc-N-methyl-N-amido-PEG2-acid is a solid or viscous liquid . It is shipped in ambient storage temperature and stored at -20°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Fmoc-N-methyl-N-amido-PEG2-acid” is a monodisperse PEG product that is useful for peptide synthesis . The compound allows the introduction of a short, hydrophilic spacer onto either end of a peptide chain or between two peptide chains . This can be particularly useful in the synthesis of complex peptides and proteins.
Solid-phase Synthesis
The compound can be used in solid-phase synthesis, a method used to produce peptides and small proteins . It can be used to create selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks .
Antibody-drug Conjugates (ADCs)
“Fmoc-N-methyl-PEG3-CH2CH2COOH” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target specific cells, such as cancer cells, and deliver a cytotoxic agent directly to those cells .
PROTACs Synthesis
“Fmoc-N-methyl-PEG3-CH2CH2COOH” can also be used as a PEG-based PROTAC linker in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Drug Delivery Systems
“Fmoc-N-methyl-PEG3-CH2CH2COOH” has been used in the development of single-walled carbon nanotube (SWNT)-based drug delivery systems . The compound can be used to non-covalently modify SWNTs, creating a system with high loading capacity and excellent stability in water .
Bioavailability and Half-life Enhancement
One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence . “Fmoc-N-methyl-N-amido-PEG2-acid” and “Fmoc-N-methyl-PEG3-CH2CH2COOH” can be used in this context to create N-methylated peptides .
Wirkmechanismus
Target of Action
Fmoc-N-methyl-N-amido-PEG2-acid, also known as Fmoc-N-methyl-PEG3-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link.
Mode of Action
The compound contains a hydrophilic Polyethylene Glycol (PEG) spacer, which increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
In ADCs, the compound links an antibody to a cytotoxic drug, allowing the drug to be delivered directly to cells expressing the antibody’s target antigen . In PROTACs, the compound links a ligand for an E3 ubiquitin ligase to a ligand for a target protein, leading to the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of the compound are largely determined by the properties of the ADC or PROTAC it is part of. The PEG spacer in the compound can reduce or eliminate renal clearance and protect the conjugate from proteolysis, contributing to longer in vivo circulation times .
Result of Action
The result of the compound’s action is the formation of a stable ADC or PROTAC, which can then exert its intended therapeutic effect. For ADCs, this typically involves the targeted killing of cells expressing a specific antigen . For PROTACs, this involves the targeted degradation of a specific protein .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the efficiency of Fmoc deprotection can be affected by the pH of the solution . Additionally, the stability of the compound and its conjugates can be affected by temperature and other storage conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBDIJQSKVIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128490 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-N-amido-PEG2-acid | |
CAS RN |
1807518-77-9 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



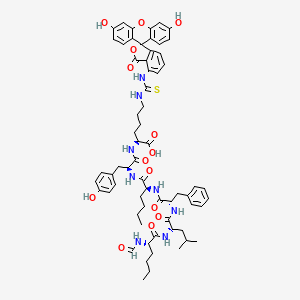
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
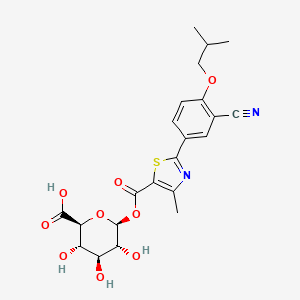
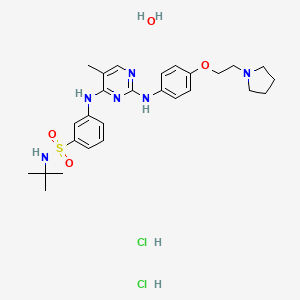

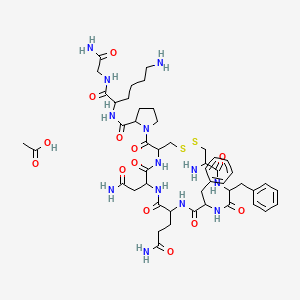


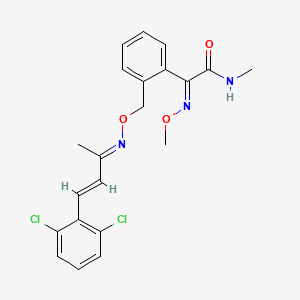
![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)


